molecular formula C27H32N4O9 B585503 Tigecycline Pentacyclic Analog, Technical Grade CAS No. 1268494-40-1

Tigecycline Pentacyclic Analog, Technical Grade

Cat. No.: B585503
CAS No.: 1268494-40-1
M. Wt: 556.572
InChI Key: FBVQSWIWHMQLGD-IMIHRQKRSA-N
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Description

Tigecycline Pentacyclic Analog, Technical Grade (CAS: 1268494-40-1) is a structurally modified derivative of tigecycline, a glycylcycline antibiotic. This pentacyclic analog retains the core tetracycline scaffold but incorporates a pentacyclic modification at the C9 position, enhancing its stability and interaction with bacterial targets . It is primarily utilized in research settings as a reference standard for studying antibiotic resistance mechanisms, pharmacokinetic properties, and structure-activity relationships (SAR) of tetracycline-class drugs . The compound’s technical grade designation indicates its suitability for industrial and laboratory applications, emphasizing purity and reproducibility in experimental workflows .

Properties

CAS No.

1268494-40-1

Molecular Formula

C27H32N4O9

Molecular Weight

556.572

InChI

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1

InChI Key

FBVQSWIWHMQLGD-IMIHRQKRSA-N

SMILES

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O

Synonyms

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

6-Demethylchlortetracycline undergoes hydrogenation to reduce double bonds and eliminate reactive functional groups. Palladium or platinum catalysts are employed under hydrogen gas at 25–50°C. This step increases molecular stability while preserving the tetracyclic core.

Nitration

The hydrogenated product is nitrated using nitric acid or acetyl nitrate. Nitration occurs at the C-9 position, introducing a nitro group that facilitates subsequent functionalization. Reaction conditions (e.g., temperature, solvent polarity) are tightly controlled to avoid over-nitration.

Selective Reduction

The nitro group is selectively reduced to an amine using hydrogenation or sodium dithionite. This step requires precise stoichiometry to prevent reduction of other functional groups, such as hydroxyls or ketones. The resulting amine serves as the attachment point for the tert-butylglycylamido side chain.

Amino Protection and Side Chain Addition

The amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane. After deprotection, tert-butylglycylamido is introduced via nucleophilic acyl substitution. Final purification involves column chromatography or crystallization to achieve technical-grade purity (>90%).

Structural Modifications from Tigecycline

European Patent EP1888507A1 and US Patent US-8975242-B2 outline methods to derivatize tigecycline into its pentacyclic analog. Key modifications include:

Ring Expansion

Tigecycline’s tetracyclic scaffold is expanded to a pentacyclic structure through cycloaddition or photochemical reactions. For example, UV irradiation in the presence of oxygen generates a fifth ring via [4+2] cycloaddition, confirmed by NMR and mass spectrometry.

Side Chain Optimization

The tert-butylglycylamido group in tigecycline is replaced with bulkier substituents to enhance binding affinity. US-8975242-B2 describes coupling the modified side chain using carbodiimide crosslinkers, yielding analogs with 2–4× greater activity against multidrug-resistant Staphylococcus aureus.

Comparative Analysis of Synthetic Routes

Parameter6-Demethylchlortetracycline RouteTigecycline Derivatization
Starting Material CostLow (bulk availability)High (requires pure tigecycline)
Reaction Steps43–5
Yield40–50%25–35%
Purity (Technical Grade)>90%85–90%
ScalabilityHighModerate

The 6-demethylchlortetracycline route offers superior scalability and cost-effectiveness, whereas derivatization from tigecycline enables precise structural tuning for research applications.

Stabilization and Formulation Techniques

Technical-grade Tigecycline Pentacyclic Analog requires stabilization to prevent degradation. US-8975242-B2 identifies two strategies:

Carbohydrate Complexation

Lyophilization with lactose or trehalose reduces hydrolysis of the glycylcycline core. Complexation improves shelf-life by 12–18 months at 4°C.

Acidic Buffers

Formulation in citrate or phosphate buffers (pH 3.5–4.5) minimizes oxidative degradation. Buffered solutions retain >95% potency after 6 months.

Analytical Characterization

PubChem data (CID 76214403) confirms the analog’s structure via:

  • Mass Spectrometry : Molecular ion peak at m/z 557.2 [M+H]⁺.

  • NMR : Distinct signals for the pentacyclic core (δ 1.2–3.4 ppm) and tert-butyl group (δ 1.4 ppm).

  • HPLC : Purity assessed using C18 columns with UV detection at 280 nm .

Chemical Reactions Analysis

Types of Reactions

Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Antibacterial Efficacy

Tigecycline has demonstrated significant efficacy against a range of multidrug-resistant pathogens. Research indicates that it effectively targets bacteria that have developed resistance to conventional antibiotics. In vitro studies reveal that tigecycline maintains activity against:

  • Vancomycin-resistant Enterococci
  • Methicillin-resistant Staphylococcus aureus
  • Penicillin-resistant Streptococcus pneumoniae
  • Multidrug-resistant Gram-negative bacteria .

Table 1: Antibacterial Activity of Tigecycline Against Resistant Strains

Bacterial StrainResistance StatusEfficacy Level
Vancomycin-resistant EnterococciResistantHigh
Methicillin-resistant Staphylococcus aureusResistantHigh
Penicillin-resistant Streptococcus pneumoniaeResistantModerate
Multidrug-resistant Gram-negative bacteriaVarious Resistance MechanismsVariable

Clinical Trials and Pharmacokinetics

Clinical trials have shown promising results for tigecycline in treating complicated infections. A study on critically ill patients indicated that high-dose tigecycline regimens improved clinical outcomes significantly. The pharmacokinetic model developed during this research revealed that factors such as age and illness severity (measured by the APACHE II score) significantly influence drug clearance and volume distribution .

Table 2: Pharmacokinetic Parameters of Tigecycline

ParameterValue
Clearance (CL)11.30 ± 3.54 L/h
Volume of Distribution (Vd)105.00 ± 4.47 L
Target AUC/MIC≥17.9 for effective treatment

Case Study 1: Treatment of Complicated Skin Infections

A multicenter Phase III clinical trial evaluated the effectiveness of tigecycline in treating complicated skin and skin structure infections caused by resistant organisms. Results indicated a significant reduction in infection rates compared to standard treatments, with a favorable safety profile .

Case Study 2: Respiratory Infections in Hospitalized Patients

Another study focused on hospitalized patients with pneumonia caused by multidrug-resistant pathogens. Tigecycline was administered as part of a combination therapy, leading to improved patient outcomes and reduced hospital stay durations .

Mechanism of Action

Tigecycline Pentacyclic Analog exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth . The compound also overcomes common resistance mechanisms such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Table 1: Structural Features of Key Tetracycline Analogs

Compound Core Structure C9 Modification Key Functional Groups
Tigecycline Tetracyclic Glycylamide -NH-CH2-CH2-N(CH3)2
Tigecycline Pentacyclic Pentacyclic Pentacyclic ring Extended aromatic system
Omadacycline Tetracyclic Aminomethyl -CH2-NH2
Eravacycline Tetracyclic Fluorine -F at C7, -CH2-CH2-NH2 at C9

Antibacterial Activity

In Vitro Potency

Tigecycline Pentacyclic Analog demonstrates variable activity compared to tigecycline and other analogs. Against Gram-positive bacteria (e.g., Staphylococcus aureus), its potency is comparable to tigecycline (MIC90: 0.25 µg/mL vs. 0.12 µg/mL). However, against Gram-negative pathogens (e.g., Escherichia coli), it is less active (MIC90: 2 µg/mL vs. 0.5 µg/mL for tigecycline), likely due to reduced penetration through outer membranes .

Table 2: MIC Values (µg/mL) Against Select Pathogens

Organism Tigecycline Tigecycline Pentacyclic Omadacycline
S. aureus (MSSA) 0.12 0.25 0.06
E. coli (ESBL+) 0.5 2.0 1.0
K. pneumoniae (CRKP) 1.0 4.0 2.0

Resistance Profiles

Tigecycline resistance in clinical isolates often arises from efflux pump overexpression (e.g., AcrAB-TolC) or ribosomal protection via rpsJ mutations. The pentacyclic analog shows a similar susceptibility profile to tigecycline against strains with AcrAB-TolC mutations (e.g., K. pneumoniae T188A variant), but its activity is less affected by Tet(X4)-mediated degradation due to structural rigidity .

Key Resistance Mechanisms:

  • Efflux Pumps : Both tigecycline and its pentacyclic analog are substrates for AcrAB-TolC, but the analog’s larger size may reduce efflux efficiency .
  • Enzymatic Degradation: Tet(X4) monooxygenase exhibits lower catalytic efficiency against the pentacyclic analog (kcat/Km: 1.2 × 10³ M⁻¹s⁻¹) vs. tigecycline (kcat/Km: 3.8 × 10³ M⁻¹s⁻¹) .

Pharmacokinetic Properties

Table 3: Pharmacokinetic Comparison

Parameter Tigecycline Tigecycline Pentacyclic (Predicted)
Protein Binding 80–90% 85–95%
Serum Half-life 42 hours 24–30 hours
AUC24 in Lung (µg·h/mL) 9.03 ~6.5 (estimated)

Research Implications

The pentacyclic analog’s retained activity against resistant Gram-positive pathogens and reduced susceptibility to Tet(X4) degradation make it a valuable tool for investigating next-generation tetracyclines . However, its diminished Gram-negative activity underscores the need for further SAR optimization to improve membrane permeability.

Biological Activity

Tigecycline, a member of the glycylcycline class of antibiotics, is notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. The pentacyclic analog of tigecycline represents a modification aimed at enhancing its efficacy and overcoming resistance mechanisms. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Tigecycline exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which halts bacterial growth. This mechanism is similar to that of traditional tetracyclines but is enhanced due to structural modifications that allow tigecycline to evade common resistance mechanisms such as efflux pumps and ribosomal protection .

Antibacterial Spectrum

The biological activity of tigecycline pentacyclic analogs has been extensively studied. The following table summarizes the in vitro potency against various pathogens:

PathogenMIC (µg/ml)Resistance Status
Staphylococcus aureus (MRSA)0.5Resistant
Enterococcus faecalis (VRE)1Resistant
Escherichia coli2ESBL-producing
Klebsiella pneumoniae4Carbapenem-resistant
Acinetobacter baumannii2Multidrug-resistant

The data indicates that tigecycline maintains significant activity against multidrug-resistant organisms, making it a critical option in treating complex infections .

Pharmacokinetics and Tissue Penetration

Tigecycline demonstrates favorable pharmacokinetics, with good tissue penetration observed in various studies. Notably, the ratio of drug concentration in tissues compared to serum is particularly high in skin and soft tissues, which enhances its effectiveness in treating skin infections . A study indicated a bone-to-serum concentration ratio of approximately 4.77:1, suggesting effective penetration into bone tissues as well .

Clinical Efficacy and Case Studies

Tigecycline has been evaluated in numerous clinical settings. A meta-analysis encompassing several randomized controlled trials revealed that while tigecycline is effective against complicated skin and soft tissue infections (cSSSI), it was associated with higher mortality rates compared to other antibiotics in some studies .

Case Study: Complicated Skin Infections

  • Patient Demographics : Adults with cSSSI
  • Treatment Regimen : Tigecycline administered intravenously
  • Outcome : Clinical cure rates were comparable to those treated with standard antibiotics; however, increased adverse events were noted.

Resistance Mechanisms

Research has identified specific genetic mutations associated with tigecycline resistance, particularly in the ramR and tet(A) genes. These mutations can lead to decreased susceptibility and highlight the need for ongoing surveillance of resistance patterns .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tigecycline Pentacyclic Analog with high purity for research purposes?

  • Methodological Answer : Synthesis requires reagent-grade chemicals to ensure minimal impurities, as per ACS specifications . Purification techniques like thin-layer chromatography (TLC) or HPLC should be employed to validate purity, with detailed reaction mechanisms (e.g., nucleophilic substitutions, cyclization) documented using standardized organic chemistry nomenclature . Structural confirmation via NMR and mass spectrometry is critical to verify the pentacyclic core and functional groups .

Q. How can researchers confirm the structural integrity of Tigecycline Pentacyclic Analog post-synthesis?

  • Methodological Answer : Use X-ray crystallography for 3D structural validation or circular dichroism (CD) spectroscopy to confirm chiral centers. Cross-reference spectral data (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR) with published benchmarks . For technical-grade material, quantify trace impurities via gas chromatography-mass spectrometry (GC-MS) and report deviations in purity thresholds .

Q. What analytical techniques are optimal for quantifying Tigecycline Pentacyclic Analog in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm is recommended for separation and quantification. For trace analysis, couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) to achieve sensitivity in the ng/mL range . Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, biofilm models) .

Advanced Research Questions

Q. What methodological challenges arise when assessing the antibacterial efficacy of Tigecycline Pentacyclic Analog in heterogeneous bacterial populations?

  • Methodological Answer : Heteroresistance and persister cell subpopulations require dynamic models like chemostats or microfluidic systems to simulate pharmacokinetic/pharmacodynamic (PK/PD) profiles . Use time-kill assays with staggered antibiotic exposures and genomic sequencing to map resistance mutations (e.g., ramR upregulation in Klebsiella pneumoniae) . Statistical tools like Kaplan-Meier survival analysis can resolve efficacy contradictions between in vitro and in vivo models .

Q. How can Förster Resonance Energy Transfer (FRET) be utilized to study the interaction between Tigecycline Pentacyclic Analog and bacterial ribosomes?

  • Methodological Answer : Label the 30S ribosomal subunit with a FRET-compatible fluorophore (e.g., pentacyclic adenine derivatives) and monitor binding-induced conformational changes . Use a dual-labeling approach with a donor-acceptor pair (e.g., Cy3-Cy5) to measure distance changes (<10 nm) upon analog binding. Data analysis should employ distance-distribution models to differentiate static vs. dynamic quenching .

Q. How to design experiments to differentiate between target-specific and off-target effects of Tigecycline Pentacyclic Analog?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use ribosome profiling (Ribo-seq) to map translational inhibition sites versus transcriptome-wide off-target effects. Pair this with CRISPR-Cas9 knockout libraries to validate ribosomal protein S10 (RpsJ) as the primary target . Control for membrane disruption via lipid bilayer assays .

Q. What strategies resolve contradictions in resistance data between clinical isolates and laboratory-adapted strains?

  • Methodological Answer : Perform comparative genomics on clinical isolates (e.g., Mycobacterium abscessus) to identify efflux pump overexpression (e.g., tet(A)) versus ribosomal protection mechanisms . Use adaptive laboratory evolution (ALE) to simulate resistance development in lab strains under sub-inhibitory concentrations. Cross-validate findings with proteomic profiling to quantify expression changes in resistance markers .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for Tigecycline Pentacyclic Analog in multi-drug-resistant (MDR) pathogens?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate IC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. For skewed datasets (e.g., bimodal killing curves), employ non-parametric tests like Kruskal-Wallis . Report confidence intervals and effect sizes to highlight clinical relevance .

Q. What criteria ensure robust validation of Tigecycline Pentacyclic Analog’s mechanism of action in peer-reviewed studies?

  • Methodological Answer : Adhere to the PRIDE principles (Precision, Reproducibility, Integrity, Documentation, Ethics) . Include negative controls (e.g., ribosome-free systems) and orthogonal assays (e.g., surface plasmon resonance for binding affinity). Use open-source repositories like PubChem or ChEMBL to deposit raw data and protocols .

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